molecular formula C7H9BrClNO B2384343 (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride CAS No. 1909294-78-5

(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2384343
CAS No.: 1909294-78-5
M. Wt: 238.51
InChI Key: LVZAFCJYVKKYMY-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethan-1-ol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethan-1-ol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of 3-bromopyridine-2-carboxylic acid.

    Reduction: Formation of (1S)-1-(2-pyridyl)ethan-1-ol.

    Substitution: Formation of 3-azidopyridine-2-yl ethan-1-ol.

Scientific Research Applications

Chemistry: (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is used as a building block in the synthesis of various organic compounds. It is often employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways. It is also used in the development of diagnostic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the ethan-1-ol group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • (1S)-1-(3-Chloropyridin-2-yl)ethan-1-ol hydrochloride
  • (1S)-1-(3-Fluoropyridin-2-yl)ethan-1-ol hydrochloride
  • (1S)-1-(3-Iodopyridin-2-yl)ethan-1-ol hydrochloride

Comparison: Compared to its analogs, (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in various chemical reactions. Its unique properties make it suitable for specific applications in research and industry.

Properties

IUPAC Name

(1S)-1-(3-bromopyridin-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAFCJYVKKYMY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.